molecular formula C12H25N B1462034 4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine CAS No. 1592019-83-4

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B1462034
CAS No.: 1592019-83-4
M. Wt: 183.33 g/mol
InChI Key: NUEKZGJCAXJXHB-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N It is a cyclohexane derivative with a substituted amine group

Scientific Research Applications

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Safety and Hazards

The safety and hazard information for 4-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is not provided in the search results . It’s crucial to handle all chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process can be summarized as follows:

    Alkylation of Cyclohexanone: Cyclohexanone is reacted with 4-methyl-2-pentanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the corresponding alkylated cyclohexanone.

    Reductive Amination: The alkylated cyclohexanone is then subjected to reductive amination using an amine source such as ammonia or a primary amine, along with a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or alkoxylated derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methylcyclohexan-1-amine: A simpler analog without the additional alkyl group.

    N-(3-methylbutan-2-yl)cyclohexan-1-amine: Lacks the methyl substitution on the cyclohexane ring.

    Cyclohexan-1-amine: The parent compound without any alkyl substitutions.

Uniqueness

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to the presence of both a methyl group on the cyclohexane ring and an N-substituted alkyl group. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications where such structural features are advantageous.

Properties

IUPAC Name

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-9(2)11(4)13-12-7-5-10(3)6-8-12/h9-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEKZGJCAXJXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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